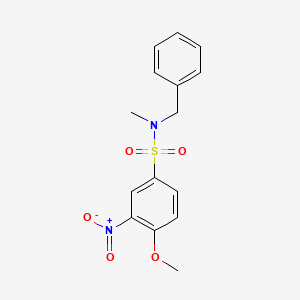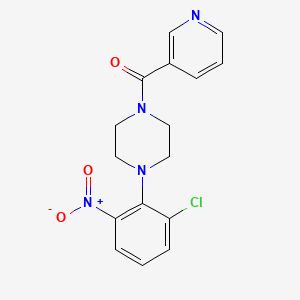
4-(butyrylamino)-N-propylbenzamide
Descripción general
Descripción
4-(butyrylamino)-N-propylbenzamide, also known as BPB, is a compound that has gained attention in scientific research due to its potential applications in various fields. BPB is a small molecule that belongs to the class of amides and has a molecular weight of 277.39 g/mol.
Aplicaciones Científicas De Investigación
4-(butyrylamino)-N-propylbenzamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of 4-(butyrylamino)-N-propylbenzamide is in the field of cancer research. 4-(butyrylamino)-N-propylbenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 4-(butyrylamino)-N-propylbenzamide has been found to enhance the effectiveness of chemotherapy drugs when used in combination.
4-(butyrylamino)-N-propylbenzamide has also been studied for its potential applications in neurodegenerative diseases. 4-(butyrylamino)-N-propylbenzamide has been shown to protect neurons from oxidative stress and inflammation, which are two major factors that contribute to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 4-(butyrylamino)-N-propylbenzamide is not fully understood. However, it is believed that 4-(butyrylamino)-N-propylbenzamide exerts its effects by inhibiting the activity of a family of enzymes called histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and their inhibition by 4-(butyrylamino)-N-propylbenzamide leads to changes in the expression of genes that are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
4-(butyrylamino)-N-propylbenzamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 4-(butyrylamino)-N-propylbenzamide has been found to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In addition, 4-(butyrylamino)-N-propylbenzamide has been found to inhibit the activity of a protein called NF-κB, which is involved in inflammation and cancer progression.
In neurons, 4-(butyrylamino)-N-propylbenzamide has been found to protect against oxidative stress and inflammation by upregulating the expression of antioxidant enzymes and downregulating the expression of pro-inflammatory genes. 4-(butyrylamino)-N-propylbenzamide has also been found to enhance the activity of a protein called Nrf2, which is involved in the regulation of cellular stress responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(butyrylamino)-N-propylbenzamide for lab experiments is its ease of synthesis. 4-(butyrylamino)-N-propylbenzamide can be synthesized using simple chemical reactions, which makes it readily available for use in laboratory experiments. Additionally, 4-(butyrylamino)-N-propylbenzamide has been shown to have low toxicity and is well-tolerated by cells in vitro.
One of the limitations of 4-(butyrylamino)-N-propylbenzamide for lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and can limit its effectiveness in certain experiments. Additionally, the mechanism of action of 4-(butyrylamino)-N-propylbenzamide is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 4-(butyrylamino)-N-propylbenzamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of 4-(butyrylamino)-N-propylbenzamide. This could lead to the development of new drugs for the treatment of cancer and neurodegenerative diseases.
Another area of research is the study of the effects of 4-(butyrylamino)-N-propylbenzamide on other cellular processes, such as autophagy and DNA damage response. Understanding the effects of 4-(butyrylamino)-N-propylbenzamide on these processes could provide insight into its mechanism of action and potential therapeutic applications.
Finally, the study of 4-(butyrylamino)-N-propylbenzamide in combination with other drugs could lead to the development of more effective and targeted therapies for cancer and neurodegenerative diseases. Overall, the study of 4-(butyrylamino)-N-propylbenzamide has the potential to lead to significant advances in the fields of cancer and neurodegenerative disease research.
Propiedades
IUPAC Name |
4-(butanoylamino)-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-5-13(17)16-12-8-6-11(7-9-12)14(18)15-10-4-2/h6-9H,3-5,10H2,1-2H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIWXBHVXSUHLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4106416.png)
![N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)tryptophan](/img/structure/B4106424.png)
![methyl 4-{3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4106435.png)
![1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine](/img/structure/B4106443.png)
![ethyl 6-amino-5-cyano-2,4',4',6',8'-pentamethyl-2'-oxo-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B4106453.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4106459.png)
![3-ethyl 6-methyl 4-[2-(benzyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4106463.png)
![2-[(6-methoxy-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4106468.png)
![methyl 2-[({[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetyl)amino]benzoate](/img/structure/B4106475.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methylmethanamine](/img/structure/B4106480.png)
![1-(4-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1-piperazinyl)-4-(4-methylphenyl)phthalazine](/img/structure/B4106483.png)
